

Piprozolin: A Technical Overview of its Chemical Identity and Cholerectic Properties

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Compound of Interest

Compound Name: *Piprozolin*

Cat. No.: *B1677955*

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Abstract

Piprozolin is a synthetic compound recognized for its potent cholerectic and cholepoietic activities. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and detailed structural information. It summarizes available quantitative data on its pharmacological effects and outlines the methodologies for its synthesis and biological evaluation based on historical literature. This document aims to serve as a foundational resource for researchers and professionals in the field of drug development and gastroenterology.

Chemical Identity and Structure

Piprozolin is chemically known as ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate.^[1] Its molecular structure is characterized by a thiazolidinone core substituted with an ethyl group, a piperidine ring, and an ethyl acetate group.

Chemical Structure

The two-dimensional chemical structure of **Piprozolin** is depicted below:

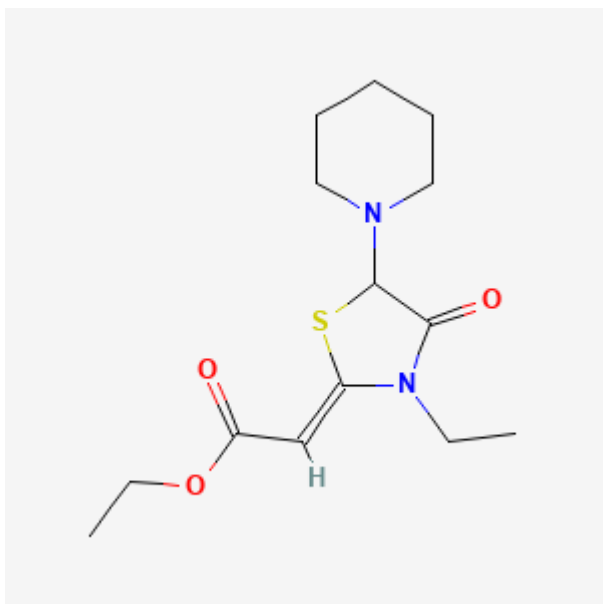


Figure 1. 2D Chemical Structure of **Piprozolin**.

Physicochemical and Structural Data

A summary of the key physicochemical and structural identifiers for **Piprozolin** is presented in Table 1.

Property	Value	Reference
IUPAC Name	ethyl (2Z)-2-(3-ethyl-4-oxo-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate	[1]
Molecular Formula	C ₁₄ H ₂₂ N ₂ O ₃ S	[1]
Molecular Weight	298.40 g/mol	[1]
CAS Number	17243-64-0	[1]
SMILES	<chem>CCN1/C(=C/C(=O)OCC)/SC(C1=O)N2CCCCC2</chem>	
InChI	InChI=1S/C14H22N2O3S/c1-3-16-11(10-12(17)19-4-2)20-14(13(16)18)15-8-6-5-7-9-15/h10,14H,3-9H2,1-2H3/b11-10-	
InChIKey	UAXYBJSAPFTPNB-KHPPLWFESA-N	

Synthesis of Piprozolin

The synthesis of **Piprozolin** has been described as a multi-step process. While detailed, replicable protocols from primary literature are not readily available in modern databases, a general synthetic pathway has been outlined.

Experimental Protocol: General Synthetic Pathway

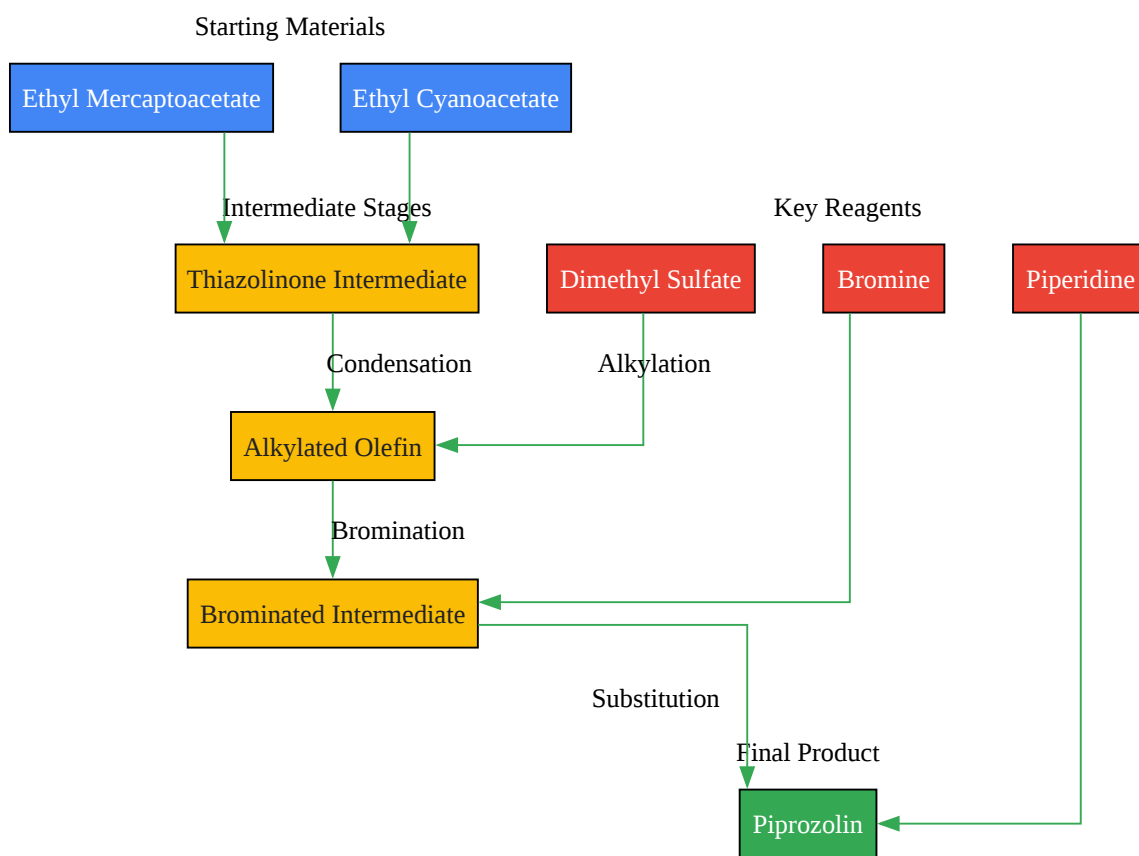
The synthesis of **Piprozolin** involves the following key transformations:

- **Formation of a Thiazolinone Intermediate:** The synthesis typically starts with the condensation of ethyl mercaptoacetate and ethyl cyanoacetate to form a thiazolinone intermediate.
- **Alkylation:** The subsequent step involves the methylation or ethylation of the nitrogen atom in the thiazolinone ring using an alkylating agent like dimethyl sulfate. This step is accompanied

by a shift of the enamine to form an olefin.

- Bromination: The active methylene group in the resulting olefin is then brominated.
- Substitution with Piperidine: The final step is the displacement of the bromine atom by piperidine to yield **Piprozolin**.

A visual representation of this synthetic workflow is provided below.



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A simplified workflow for the synthesis of **Piprozolin**.

Pharmacological Activity

Piprozolin is characterized as a potent choleric agent, meaning it increases the volume of bile secreted by the liver. Furthermore, it is described as a "true cholepoietic," indicating that it enhances the secretion of both the fluid and solid components of bile.[2]

Quantitative Pharmacological Data

Early studies demonstrated a dose-dependent choleric effect of **Piprozolin** in various animal models.[2] While specific quantitative data from these studies are not widely available in contemporary literature, the compound was noted for its long-lasting effect and superiority compared to other choleric agents of its time.[2]

Experimental Protocols for Pharmacological Evaluation

The choleric activity of **Piprozolin** was historically evaluated in animal models, such as dogs, through the following general protocol:

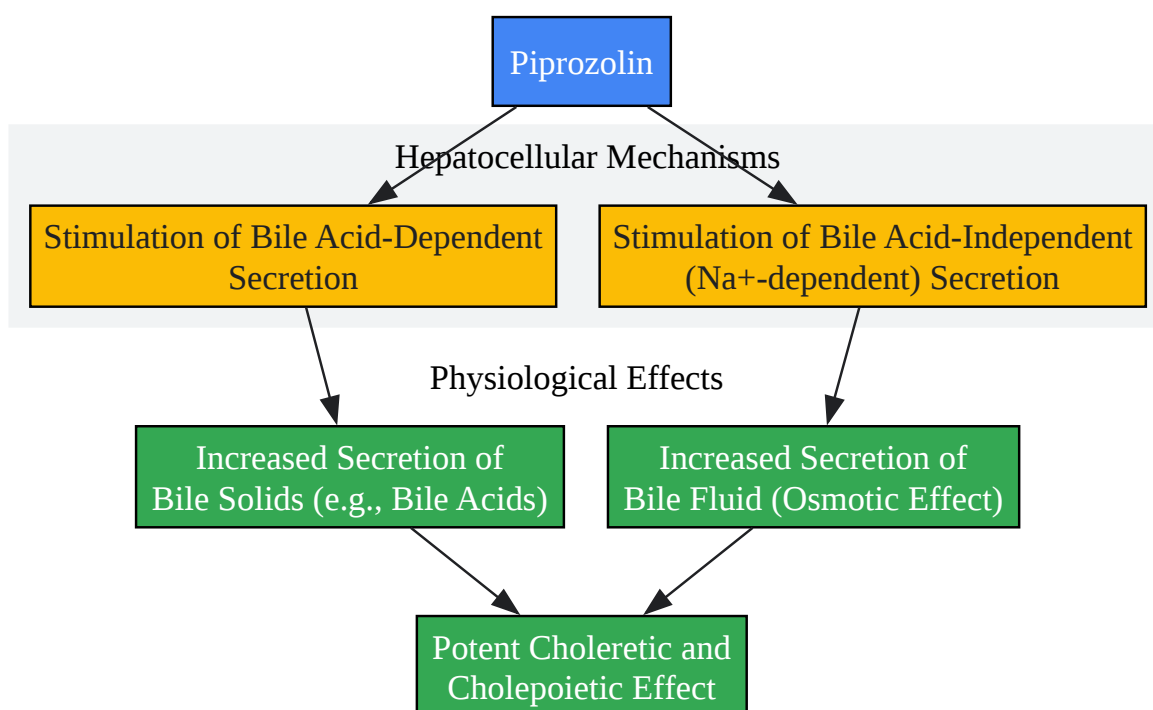
- **Animal Preparation:** Animals are anesthetized, and a cannula is surgically inserted into the common bile duct to collect bile.
- **Drug Administration:** **Piprozolin** is administered, typically intravenously (i.v.) or intraduodenally (i.d.).
- **Bile Collection and Analysis:** Bile samples are collected at timed intervals before and after drug administration. The volume of bile is measured, and samples are analyzed for the concentration of solid components, such as bile acids and bilirubin.
- **Data Analysis:** The secretion rates of bile volume and its solid constituents are calculated and compared to baseline levels to determine the choleric and cholepoietic effects.

Mechanism of Action

The precise molecular mechanism of action for **Piprozolin** has not been fully elucidated in recent literature. However, early pharmacological studies suggest that its choleric effect is mediated by the stimulation of both bile acid-dependent and bile acid-independent canalicular

mechanisms of choleresis.[3] The bile acid-independent mechanism is noted to be dependent on sodium ions (Na^+).[3] This suggests that **Piprozolin** may influence the transport of bile acids and ions across the hepatocyte canalicular membrane, leading to an osmotic drive for water and thus increased bile flow.

A proposed logical relationship for the mechanism of action is illustrated in the following diagram.



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Proposed mechanism of choleretic action for **Piprozolin**.

Conclusion

Piprozolin is a well-defined chemical entity with established choleretic and cholepoietic properties. While the foundational pharmacological research was conducted several decades ago, the information available provides a solid basis for understanding its primary biological activity. Further research would be necessary to elucidate its precise molecular targets and to obtain detailed quantitative pharmacological and physicochemical data according to modern

standards. This guide serves as a consolidated reference for professionals interested in the historical context and fundamental properties of **Piprozolin**.

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References

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